2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound that features a fused ring system combining a thieno ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or thieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, acyl, or halogen groups .
Scientific Research Applications
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylquinoline: Similar in structure but lacks the thieno ring.
2,3-Dihydrothieno[3,2-c]quinoline: Similar but without the dimethyl groups.
4,5-Dihydrothieno[3,2-c]quinoline: Lacks the 2,4-dimethyl substitution.
Uniqueness
2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline is unique due to the presence of both the thieno and quinoline rings, along with the 2,4-dimethyl substitution. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
14075-95-7 |
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Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline |
InChI |
InChI=1S/C13H13NS/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-6,8H,7H2,1-2H3 |
InChI Key |
RVGBMSYNVQPMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(S1)C3=CC=CC=C3N=C2C |
solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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